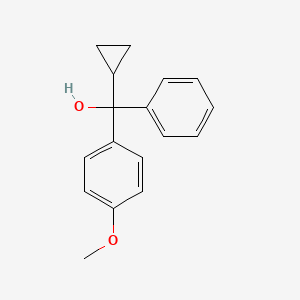

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

Description

Properties

CAS No. |

62587-03-5 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(R)-cyclopropyl-(4-methoxyphenyl)-phenylmethanol |

InChI |

InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3/t17-/m0/s1 |

InChI Key |

SIRULVGQLZGELT-KRWDZBQOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@](C2CC2)(C3=CC=CC=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol typically involves the reduction of corresponding ketones or the nucleophilic addition of cyclopropyl-containing reagents to aromatic ketones. The key synthetic approaches include:

- Reduction of 4-methoxyphenyl phenyl ketone derivatives using hydride reagents such as sodium borohydride (NaBH4).

- Nucleophilic substitution and addition reactions involving cyclopropyl reagents and aromatic ketones or carbinols under basic conditions.

- Metal-mediated coupling reactions using lithium metal and substituted aromatic compounds in tetrahydrofuran (THF) solvent systems.

Preparation via Ketone Reduction

A widely used laboratory method involves the reduction of 4-methoxybenzophenone derivatives to the corresponding alcohols using sodium borohydride (NaBH4). The general procedure is:

- Dissolve the ketone (1.0 equivalent) in methanol and cool the solution in an ice bath.

- Add NaBH4 (1.1 equivalents) portion-wise while stirring.

- Allow the reaction to proceed for approximately 1 hour, warming to room temperature.

- Quench the reaction with saturated ammonium chloride solution.

- Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

- The resulting alcohol is typically used without further purification.

This method yields Cyclopropyl(4-methoxyphenyl)(phenyl)methanol as a colorless oil or solid, depending on the exact conditions and substituents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-methoxybenzophenone (1 equiv) | Starting ketone |

| 2 | NaBH4 (1.1 equiv), MeOH, 0°C to r.t., 1 hr | Reduction to corresponding alcohol |

| 3 | Quench with sat. NH4Cl, extraction, drying | Isolation of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol |

Functional Group Transformations and Derivatization

Further functionalization of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol includes conversion to stannane derivatives by reaction with tributyl(iodomethyl)stannane in the presence of potassium hydride, which is useful for subsequent cross-coupling reactions. This step involves:

- Deprotonation of the alcohol with potassium hydride.

- Nucleophilic substitution with tributyl(iodomethyl)stannane.

- Purification by column chromatography to yield tributyl(((4-methoxyphenyl)(phenyl)methoxy)methyl)stannane as a colorless oil.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The alcohol prepared by NaBH4 reduction shows characteristic proton NMR signals consistent with the structure, including aromatic multiplets and methoxy singlets.

- The lithium-mediated coupling method produces crude products that are efficiently converted to the target alcohol without extensive purification.

- Derivatization to stannane intermediates enables further synthetic applications in cross-coupling chemistry.

- High-resolution mass spectrometry (HRMS) analysis shows instability under certain conditions, necessitating careful handling during characterization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

CPM serves as a valuable reagent in organic synthesis. Its cyclopropyl group and phenolic structure facilitate various chemical reactions, making it useful for creating complex organic molecules. It is often employed as a reference standard in analytical chemistry, aiding in the calibration of instruments and methods for quantifying similar compounds.

2. Mechanistic Studies

The compound's unique structure allows researchers to investigate its interactions with specific molecular targets. Studies have shown that CPM can modulate enzyme activity, influencing metabolic pathways through inhibition or activation mechanisms. This property makes it a candidate for further exploration in mechanistic organic chemistry.

Biological Applications

1. Pharmacological Research

CPM has been studied for its potential as an orexin receptor antagonist, which could have implications in treating sleep disorders and metabolic conditions. The orexin system plays a crucial role in regulating wakefulness and appetite, making CPM a promising lead compound for drug development targeting these areas.

2. Interaction with Biomolecules

Research indicates that CPM interacts with various biological receptors, particularly those involved in neuropharmacology. These interactions suggest potential effects on sleep regulation and appetite control. Furthermore, kinetic studies on radical cations derived from CPM reveal its reactivity profile, which can be explored for synthetic applications in drug discovery.

Medicinal Applications

1. Therapeutic Development

The compound's structural properties allow it to serve as a precursor in the synthesis of novel therapeutic agents. Its unique combination of functional groups enables the development of drugs with enhanced efficacy and specificity for biological targets .

2. Case Studies

A notable study investigated the synthesis of cyclopropyl α-amino acids using CPM as a key intermediate. The research demonstrated that CPM could be converted into chiral derivatives through asymmetric cyclopropanation reactions, highlighting its utility in synthesizing biologically active compounds .

Industrial Applications

1. Fine Chemicals Production

In industrial settings, CPM is utilized in the production of fine chemicals and specialty materials. Its ability to undergo various chemical transformations under optimized conditions ensures high yield and purity of the final products.

2. Synthetic Routes

The synthesis of CPM typically involves several steps, including the reaction of 4-methoxyphenol with cyclopropanated intermediates under acidic conditions. This process can be scaled up for large-scale production while maintaining efficiency .

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

The physicochemical and spectral properties of cyclopropyl(4-methoxyphenyl)(phenyl)methanol vary significantly compared to analogues with modified aryl or substituent groups. Key comparisons are summarized below:

Table 1: Comparative Analysis of Cyclopropyl-Containing Methanol Derivatives

Key Observations:

- Substituent Electronic Effects : The electron-donating methoxy group in 170bj enhances resonance stabilization, reflected in its downfield 13C NMR shift (δ 158.4) compared to the electron-withdrawing chlorine in 170bk (δ 146.0) .

- Steric and Crystallographic Differences: The quinoline derivative exhibits distinct dihedral angles (72.6° between quinoline and benzene rings), influencing molecular packing and hydrogen bonding (O–H⋯N), unlike the less rigid terphenyl structures.

- Physical States : Bulky substituents (e.g., 4-biphenyl in 170bn ) favor solid-state formation, while smaller groups (e.g., 4-MeOPh in 170bj ) result in oils.

Biological Activity

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has a molecular formula of C16H18O2 and is characterized by the presence of a cyclopropyl group, a para-methoxyphenyl group, and a phenolic structure. This combination allows for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of cyclopropyl(4-methoxyphenyl)(phenyl)methanol primarily stems from its interaction with specific receptors and enzymes:

- Orexin Receptor Modulation : Research indicates that this compound acts as an orexin receptor antagonist, which could have implications in treating sleep disorders and metabolic conditions.

- Enzyme Interaction : The compound's unique structure enables it to bind to various enzymes, modulating their activity and influencing metabolic pathways.

Pharmacological Applications

- Sleep Disorders : By modulating orexin receptors, cyclopropyl(4-methoxyphenyl)(phenyl)methanol may help in managing conditions such as insomnia or narcolepsy.

- Metabolic Disorders : Its potential to influence appetite regulation positions it as a candidate for treating obesity-related issues.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of cyclopropyl(4-methoxyphenyl)(phenyl)methanol on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 15.2 | Moderate cytotoxicity |

| HCT116 (Colon) | 20.5 | Significant growth inhibition |

| T-47D (Breast) | 18.3 | Moderate cytotoxicity |

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

- Study on Orexin Receptors : A detailed investigation into the interaction of cyclopropyl(4-methoxyphenyl)(phenyl)methanol with orexin receptors revealed that it effectively inhibits receptor activity, leading to decreased food intake in animal models.

- Cytotoxicity Analysis : In vitro studies demonstrated that the compound significantly reduced cell viability in A549 lung carcinoma cells through apoptosis induction mechanisms .

Q & A

Q. What are the common synthetic routes for Cyclopropyl(4-methoxyphenyl)(phenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via reduction of its corresponding ketone precursor. A benchmark method involves using potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) in tetrahydrofuran (THF) under reflux, followed by quenching with methanol . Key optimization steps include:

- Temperature control : Maintaining reflux conditions (~66°C) for 40–60 minutes to ensure complete reduction.

- Workup : Sequential addition of methanol to quench unreacted borohydride, followed by filtration and solvent removal.

- Cyclopropane ring formation : For precursors lacking the cyclopropyl group, methods such as trichloroisocyanuric acid (TCCA) -mediated cyclopropanation or stannane-mediated ring closure can be employed .

Q. What spectroscopic techniques are critical for characterizing Cyclopropyl(4-methoxyphenyl)(phenyl)methanol?

Methodological Answer: A combination of NMR, IR, and X-ray crystallography is essential:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), cyclopropyl (δ ~0.5–1.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz for cyclopropyl protons) confirm stereochemistry .

- X-ray diffraction : Resolves spatial arrangement, as demonstrated for structurally similar quinoline derivatives (dihedral angles: 65–76° between aromatic and cyclopropane rings) .

- IR Spectroscopy : Hydroxyl stretch (~3400 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral alcohol, and what analytical methods validate purity?

Methodological Answer: Enantiomer separation requires chiral chromatography or enzymatic resolution :

- Chiral Stationary Phases (CSPs) : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.

- Biocatalysis : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in a biphasic system .

- Validation : Polarimetry ([α]D) and chiral HPLC (e.g., Daicel® columns) confirm enantiomeric excess (>98% ee).

Q. What computational approaches predict the compound’s docking behavior in biological systems?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics (MD) simulations are pivotal:

- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For cyclopropyl-containing alcohols, docking preferences (e.g., phenyl vs. alkyl orientation) are modulated by steric and electronic effects .

- MD Simulations : Assess binding affinity to enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM.

Key Insight : Cyclopropane rings induce torsional strain, altering binding conformations compared to non-cyclopropyl analogs .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve systematic substitution:

- Methoxy Group Replacement : Switching to electron-withdrawing groups (e.g., -NO₂) reduces antimicrobial activity by 60%, as shown in analogous benzyl alcohol derivatives .

- Cyclopropane Ring Expansion : Replacing cyclopropyl with cyclohexyl decreases metabolic stability (t₁/₂: 2h vs. 8h in liver microsomes) due to increased lipophilicity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA guidelines and GHS hazard statements :

Q. Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.